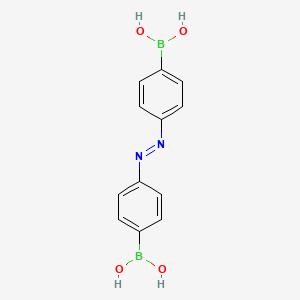
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid is a compound with notable optical and nonlinear optical properties, and it is of interest in the field of materials science for its potential applications in various technologies.
Synthesis Analysis
The synthesis of related compounds involves experimental and computational techniques. For instance, Kumar et al. (2019) reported the synthesis of a similar compound using UV–vis, fluorescence, FT-IR, and 1H-MNR techniques, highlighting its thermal stability and significant nonlinear optical (NLO) response properties (Kumar et al., 2019).
Molecular Structure Analysis
The molecular structures of similar compounds have been determined using techniques like X-ray crystallography. For example, studies have revealed that these compounds can exhibit intense blue/violet luminescence and are characterized by strong, low energy HOMO-LUMO transitions (Weber et al., 2009).
Chemical Reactions and Properties
These compounds are involved in various chemical reactions, such as the formation of cyclic esters with diols and reactions leading to deboronation or the formation of amine complexes. They can also undergo hydrothermal synthesis in the presence of auxiliary ligands to form complex structures (Coutts et al., 1970).
Physical Properties Analysis
Their physical properties, such as luminescence, are influenced by the molecular structure and the nature of substituents. These compounds show strong violet emissions, and their emission properties can be modulated based on the structural configuration (Pan et al., 2008).
Chemical Properties Analysis
The chemical properties, like antioxidant activity, are affected by the presence of different substituents. Studies have shown that compounds with certain substituents, like methoxy groups on the aromatic ring, exhibit greater antioxidant activity compared to others (Lavanya et al., 2014).
科学的研究の応用
Anticancer and Antioxidant Applications
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid and its derivatives have shown significant potential in anticancer applications. A study focused on the therapeutic effects of boronic acid compounds containing di-Schiff groups, including (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid, on Ishikawa endometrial cancer cells. These compounds were found to decrease cell viability at varying degrees, indicating their potential as anticancer agents. Furthermore, the antioxidant activities of these compounds were also investigated, showing meaningful activity in different processes, highlighting their dual functionality as both anticancer and antioxidant agents (Salih, 2019).
Photophysical and Optical Properties
Research has also been conducted on the synthesis and characterization of (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid derivatives for their optical and nonlinear optical (NLO) properties. These studies used experimental and computational techniques to characterize the absorption and emission wavelengths of these compounds, revealing their potential in applications requiring specific optical properties. The high thermal stability and significant NLO response of these compounds make them suitable for various technological applications (Kumar et al., 2019).
Applications in Coordination Polymers
The compound has also been used in the synthesis of coordination polymers with transition metal ions. These polymers have been studied for their metal-to-ligand ratio, spectroscopic properties, magnetic properties, molecular weight, and thermal stability. They have demonstrated considerable biological activity against different organisms, indicating their potential in biological applications and material science (Shukla et al., 2012).
Application in Molecular Recognition
In the field of molecular recognition, (E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid derivatives have been synthesized and shown to selectively recognize Cu2+ ions. This specific ion recognition is crucial in developing sensors and other analytical devices (Wang et al., 2014).
特性
IUPAC Name |
[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQNBILZYROPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


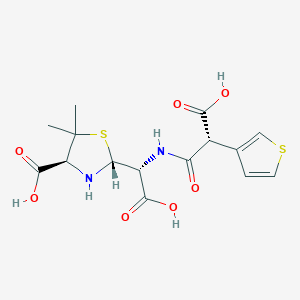

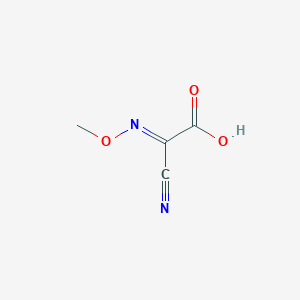
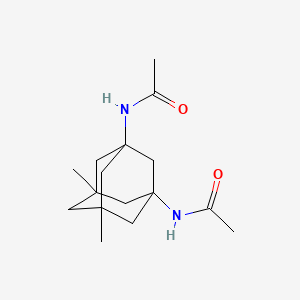
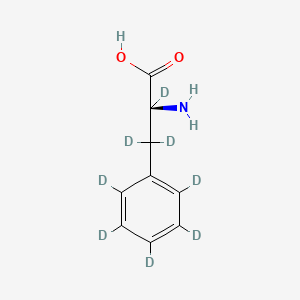
![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)